Tavicone
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Overview
Description
Tavicone is a naturally occurring compound that belongs to the class of coumarins. It is characterized by its unique structure, which includes a 7-(1,1,3a,5-tetramethyl-2-oxo-Δ5-hexahydroinden-4-ylmethoxy) coumarin moiety . This compound has been isolated from the roots of the plant Ferula karatavica .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tavicone involves several steps, starting with the preparation of the coumarin core. The key intermediate, 7-hydroxycoumarin, is synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Tavicone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the coumarin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarins depending on the electrophile used.
Scientific Research Applications
Tavicone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the production of dyes and as a fluorescent probe in analytical chemistry
Mechanism of Action
The mechanism of action of tavicone involves its interaction with various molecular targets. In biological systems, this compound can inhibit the activity of certain enzymes, leading to its observed biological effects. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: Another coumarin derivative with similar biological activities.
Scopoletin: Known for its anti-inflammatory and antioxidant properties.
Aesculetin: Exhibits anticoagulant and anti-inflammatory effects.
Uniqueness of Tavicone
This compound is unique due to its specific structural features, particularly the hexahydroindenyl group attached to the coumarin core. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other coumarin derivatives .
Properties
CAS No. |
27273-09-2 |
---|---|
Molecular Formula |
C23H26O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
7-[(1,1,3a,5-tetramethyl-2-oxo-3,4,7,7a-tetrahydroinden-4-yl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H26O4/c1-14-5-9-19-22(2,3)20(24)12-23(19,4)17(14)13-26-16-8-6-15-7-10-21(25)27-18(15)11-16/h5-8,10-11,17,19H,9,12-13H2,1-4H3 |
InChI Key |
BUPDBEMKWPDILI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C(=O)CC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)(C)C |
Origin of Product |
United States |
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